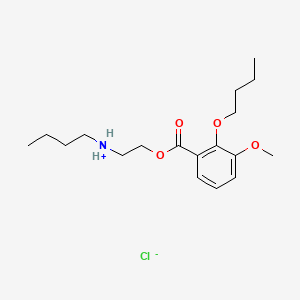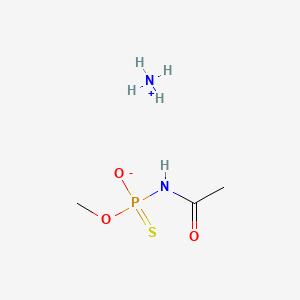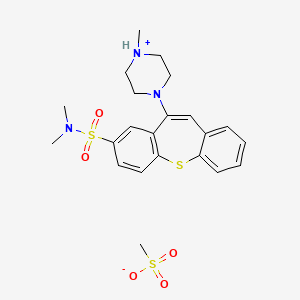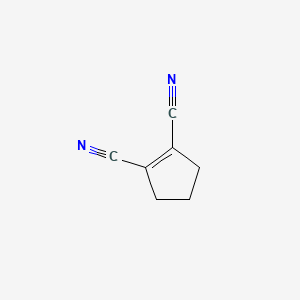
calcium;4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;4-aminobenzoate is a compound that combines calcium ions with 4-aminobenzoic acidIt is a white solid that is slightly soluble in water and consists of a benzene ring substituted with amino and carboxyl groups . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium;4-aminobenzoate typically involves the reaction of calcium hydroxide or calcium chloride with 4-aminobenzoic acid. The reaction can be carried out in an aqueous medium, where the calcium salt of 4-aminobenzoic acid precipitates out of the solution. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials, calcium hydroxide or calcium chloride, and 4-aminobenzoic acid are mixed in large reactors. The reaction mixture is then filtered to remove any impurities, and the product is dried and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group in 4-aminobenzoic acid can be oxidized to form nitrobenzoic acid.
Reduction: The nitro group in nitrobenzoic acid can be reduced back to the amino group.
Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Acid chlorides or alcohols in the presence of a catalyst can be used for esterification or amidation reactions.
Major Products
Oxidation: Nitrobenzoic acid.
Reduction: 4-aminobenzoic acid.
Substitution: Esters or amides of 4-aminobenzoic acid.
Scientific Research Applications
Calcium;4-aminobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium;4-aminobenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Calcium;4-aminobenzoate can be compared with other similar compounds such as:
Procaine: A local anesthetic that also contains a 4-aminobenzoate structure.
Tetracaine: Another local anesthetic with a similar structure.
Butamben: Used as a local anesthetic and shares the 4-aminobenzoate structure.
Uniqueness
This compound is unique due to its combination of calcium ions and 4-aminobenzoic acid, which provides it with distinct properties such as enhanced solubility and bioavailability. Its ability to act as a precursor for folate synthesis and its antimicrobial properties make it valuable in various scientific and industrial applications .
Properties
CAS No. |
60154-17-8 |
|---|---|
Molecular Formula |
C14H12CaN2O4 |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
calcium;4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
WERDFULIYLPZCO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)












